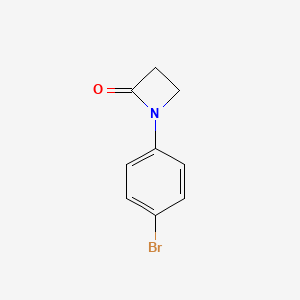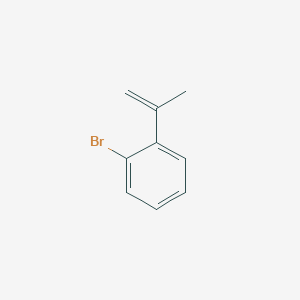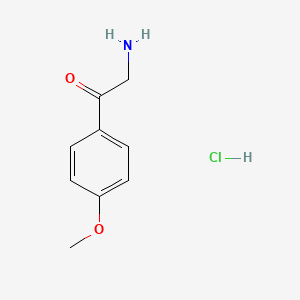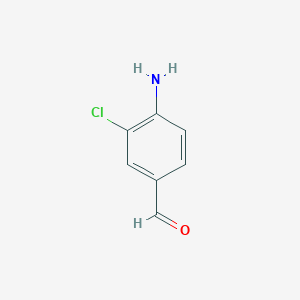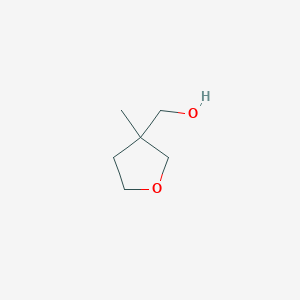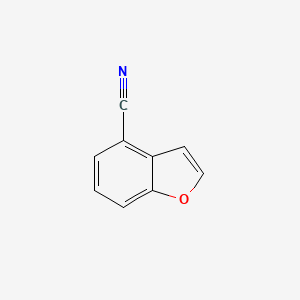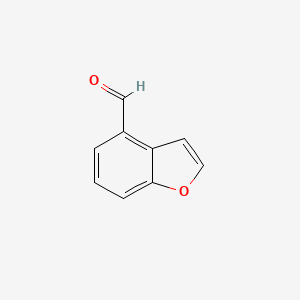
1-(3-Bromo-4-chlorophenyl)ethanone
Vue d'ensemble
Description
The compound 1-(3-Bromo-4-chlorophenyl)ethanone is a halogenated aromatic ketone, which is a structural motif found in various chemical compounds with diverse applications. The presence of bromine and chlorine on the phenyl ring suggests potential reactivity for further chemical modifications. Such compounds are often studied for their molecular structure, vibrational frequencies, and electronic properties, as well as for their potential applications in fields like nonlinear optics and pharmaceuticals .
Synthesis Analysis
The synthesis of halogenated aromatic ketones typically involves the acylation of aromatic compounds with acid chlorides in the presence of a Lewis acid catalyst, such as aluminum chloride. For example, 2-chloro-1-(4-chlorophenyl)ethanone can be synthesized from chlorobenzene and chloroacetyl chloride under the catalysis of aluminum chloride . The synthesis process can vary in complexity, from simple one-step reactions to multi-step procedures, as demonstrated in the synthesis of enantiomerically pure diarylethanes, which can start from a related halogenated acetophenone and involve several steps including resolution of intermediates .
Molecular Structure Analysis
The molecular structure of halogenated acetophenones is characterized by the presence of a carbonyl group attached to a phenyl ring that carries halogen atoms. The geometrical parameters of such compounds are often confirmed by X-ray diffraction studies and are complemented by computational methods like density functional theory (DFT) to predict spectral and geometrical data . The molecular structure influences the physical and chemical properties of the compound and can affect its reactivity and potential applications.
Chemical Reactions Analysis
Halogenated acetophenones can undergo various chemical reactions, including further halogenation, coupling reactions, and nucleophilic substitutions. The presence of halogen atoms on the phenyl ring can make the compound susceptible to electrophilic or nucleophilic attacks, depending on the nature of the reaction and the conditions . The reactivity of such compounds can be exploited in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(3-Bromo-4-chlorophenyl)ethanone and related compounds are influenced by their molecular structure. The vibrational spectra, including FT-IR, provide insights into the functional groups present in the molecule . The electronic properties, such as HOMO-LUMO analysis, give information about the charge transfer within the molecule and its potential electronic applications . The first hyperpolarizability is a measure of the nonlinear optical properties of the compound, which can be significant for materials science applications . Molecular docking studies can also suggest potential biological activities, such as inhibitory activity against various proteins, indicating possible pharmaceutical applications .
Applications De Recherche Scientifique
Application in Organic Chemistry
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: “1-(3-Bromo-4-chlorophenyl)ethanone” is used in the synthesis of alpha-Bromoketones from Secondary Alcohols . Alpha-Bromoketones are important intermediates in organic synthesis and can be used to produce a variety of other compounds.
- Methods of Application or Experimental Procedures: The compound is used in a one-pot strategy to synthesize alpha-Bromoketones from Secondary Alcohols using Ammonium Bromide and Oxone . The reaction involves the conversion of secondary alcohols to the corresponding bromoketones in the presence of ammonium bromide and Oxone.
- Results or Outcomes: The method provides a new and versatile strategy for the synthesis of alpha-Bromoketones, which are valuable intermediates in organic synthesis .
Synthesis of Quinoline Derivatives
- Specific Scientific Field: Medicinal Chemistry
- Summary of the Application: Quinoline derivatives have a wide range of therapeutic potential . “1-(3-Bromo-4-chlorophenyl)ethanone” could potentially be used in the synthesis of these derivatives.
- Methods of Application or Experimental Procedures: The specific methods of application would depend on the particular quinoline derivative being synthesized. Generally, this involves various organic reactions, including condensation, cyclization, and substitution reactions .
- Results or Outcomes: Quinoline derivatives exhibit important biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .
Safety And Hazards
Propriétés
IUPAC Name |
1-(3-bromo-4-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNOSWNYESTEKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30537753 | |
| Record name | 1-(3-Bromo-4-chlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-chlorophenyl)ethanone | |
CAS RN |
54826-14-1 | |
| Record name | 1-(3-Bromo-4-chlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-chloroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

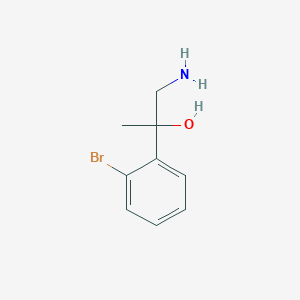
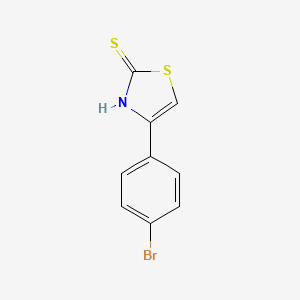
![3-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B1281909.png)
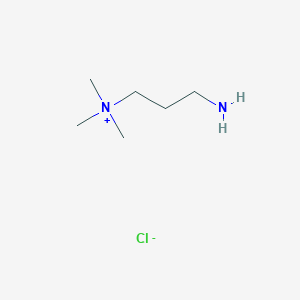
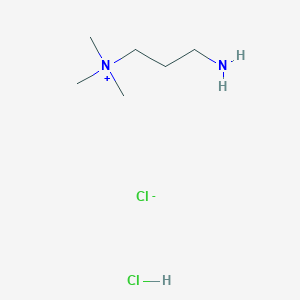
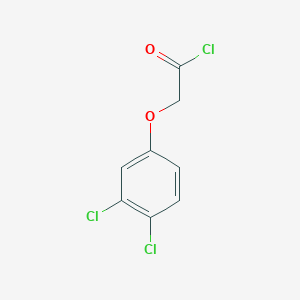
![4-[(5-Bromo-2-furyl)methyl]morpholine](/img/structure/B1281917.png)
